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Compound of Interest

Compound Name: GLPG-3221

Cat. No.: B12423781

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical development of
GLPG-3221, a C2 corrector of the cystic fibrosis transmembrane conductance regulator
(CFTR) protein. The development of this compound was initiated by Galapagos NV in
collaboration with AbbVie as a potential component of a triple-combination therapy for cystic
fibrosis (CF) patients, particularly those with the F508del mutation.

Introduction to GLPG-3221

GLPG-3221 was designed to address the underlying molecular defect in the most common
form of cystic fibrosis, caused by the F508del mutation in the CFTR gene. This mutation leads
to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum and
targeted for premature degradation, resulting in a reduced quantity of functional chloride
channels at the cell surface. As a C2 corrector, GLPG-3221 aimed to improve the processing
and trafficking of the F508del-CFTR protein, thereby increasing its density at the plasma
membrane.

The therapeutic strategy centered on a triple-combination approach, integrating a C1 corrector,
a C2 corrector (like GLPG-3221), and a potentiator. This combination was intended to restore
CFTR function to a level that would provide significant clinical benefit to patients.

Preclinical Data
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In preclinical studies, triple combinations of CFTR modulators from the Galapagos portfolio,
which included molecules with the C2 corrector mechanism of GLPG-3221, demonstrated a
significant increase in chloride transport in in-vitro assays using human bronchial epithelial
(HBE) cells from patients with the F508del mutation.

Early Clinical Development: Phase 1 Trial

A Phase 1 clinical trial for GLPG-3221 was initiated in November 2017 in Belgium.[1][2] This
study was designed as a randomized, double-blind, placebo-controlled, single-center trial to
evaluate the safety, tolerability, and pharmacokinetics of GLPG-3221 in healthy volunteers.[1]

[2]

Note: Despite the initiation of this Phase 1 trial, specific quantitative data regarding the safety,
tolerability, and pharmacokinetic outcomes have not been made publicly available through
press releases, scientific publications, or conference presentations.

Program Status Update

In October 2018, AbbVie assumed full responsibility for the development and commercialization
of the entire cystic fibrosis portfolio from Galapagos.[3][4][5] Later, in April 2022, AbbVie
announced the discontinuation of a Phase 2 study of a triple-combination therapy for cystic
fibrosis that included a C2 corrector.[6] While it has not been officially confirmed that GLPG-
3221 was the C2 corrector in this discontinued trial, the timeline of events suggests a shift in
the development strategy for the triple-combination therapy. Furthermore, in January 2025,
Galapagos announced a strategic reorganization to focus on cell therapy in oncology and to
seek partners for its small molecule assets.[7]

Data Presentation

As no quantitative data from the Phase 1 clinical trial of GLPG-3221 have been publicly
disclosed, a data table cannot be provided.

Experimental Protocols

The specific experimental protocol for the GLPG-3221 Phase 1 trial is not publicly available.
However, a representative protocol for a first-in-human, single and multiple ascending dose
(SAD/MAD) study in healthy volunteers is provided below for illustrative purposes.
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Representative Phase 1 SAD/MAD Clinical Trial Protocol

Study Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the
Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Doses of
[Investigational Drug] in Healthy Adult Subjects.

1. Study Obijectives:
e Primary Objectives:

o To assess the safety and tolerability of single ascending oral doses of [Investigational
Drug] in healthy subjects.

o To assess the safety and tolerability of multiple ascending oral doses of [Investigational
Drug] administered daily for [e.g., 14] days in healthy subjects.

e Secondary Objectives:

o To characterize the single-dose pharmacokinetic (PK) profile of [Investigational Drug] and
its metabolites.

o To characterize the multiple-dose PK profile of [Investigational Drug] and its metabolites at
steady state.

o To assess the effect of food on the bioavailability of [Investigational Drug].
2. Study Design:
o Part A: Single Ascending Dose (SAD)

o Sequential dose-escalation cohorts of healthy subjects.

o Within each cohort, subjects are randomized to receive a single oral dose of
[Investigational Drug] or placebo in a [e.g., 6:2] ratio.

o Dose escalation to the next cohort is based on a review of safety and tolerability data from
the preceding cohort.
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o Part B: Multiple Ascending Dose (MAD)
o Sequential dose-escalation cohorts of healthy subjects.

o Within each cohort, subjects are randomized to receive daily oral doses of [Investigational
Drug] or placebo for [e.g., 14] days in a [e.g., 8:2] ratio.

o Dose escalation decisions are based on a review of safety, tolerability, and PK data from
the SAD part and preceding MAD cohorts.

3. Key Assessments:
o Safety and Tolerability:

o Monitoring of adverse events (AES), serious adverse events (SAEs), and AEs leading to
discontinuation.

o Regular monitoring of vital signs, 12-lead electrocardiograms (ECGs), and clinical
laboratory tests (hematology, clinical chemistry, urinalysis).

o Physical examinations.
e Pharmacokinetics:

o Serial blood sampling for the measurement of plasma concentrations of [Investigational
Drug] and its major metabolites at predefined time points post-dose.

o Urine collection for the determination of renal excretion of [Investigational Drug] and its
metabolites.

o PK parameters to be calculated include: Cmax, Tmax, AUCO-t, AUCO-inf, t1/2, CL/F, and
Vz/F. For the MAD part, Cmin, Cavg, and accumulation ratio will also be determined.

Mandatory Visualizations
Signaling Pathway of a CFTR Corrector
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Caption: Mechanism of action of a CFTR C2 corrector like GLPG-3221.

Experimental Workflow for a Phase 1 SAD/MAD Trial
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Caption: Representative workflow of a Phase 1 SAD/MAD clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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